molecular formula C18H11Cl2N3O3S3 B608908 USP7/USP47 inhibitor CAS No. 1247825-37-1

USP7/USP47 inhibitor

Cat. No. B608908
M. Wt: 484.384
InChI Key: GUDJFFQZIISQJB-UHFFFAOYSA-N
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Patent
US08680139B2

Procedure details

Prepared according to the procedure described for example 44 from 5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid (47 mg, 0.14 mmol) from step C of example 203 and 4-methylsulfonylaniline (26.0 mg, 0.15 mmol). The crude material was purified by reverse phase HPLC and the title compound was obtained as a yellow solid (3.5 mg, 5% yield). MS m/z: 484.94, 485.94 [M+H]+.
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Yield
5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:19])[C:7]=1[S:8][C:9]1[S:13][C:12]([C:14]([OH:16])=O)=[CH:11][C:10]=1[C:17]#[N:18].[CH3:20][S:21]([C:24]1[CH:30]=[CH:29][C:27]([NH2:28])=[CH:26][CH:25]=1)(=[O:23])=[O:22]>>[C:17]([C:10]1[CH:11]=[C:12]([C:14]([NH:28][C:27]2[CH:26]=[CH:25][C:24]([S:21]([CH3:20])(=[O:23])=[O:22])=[CH:30][CH:29]=2)=[O:16])[S:13][C:9]=1[S:8][C:7]1[C:6]([Cl:19])=[CH:5][N:4]=[CH:3][C:2]=1[Cl:1])#[N:18]

Inputs

Step One
Name
5-[(3,5-dichloro-4-pyridyl)sulfanyl]-4-cyano-thiophene-2-carboxylic acid
Quantity
47 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1SC1=C(C=C(S1)C(=O)O)C#N)Cl
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
The crude material was purified by reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(SC1SC1=C(C=NC=C1Cl)Cl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.